N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-13(2)23-19-16(12)17-18(27-19)20(26)24(11-22-17)10-15(25)21-9-14-6-4-3-5-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,25) |
InChI Key |
DFEPJUXTQUHDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form the Tricyclic Core
The 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one core is synthesized via cyclization reactions. A common approach involves reacting thiophene derivatives with diamines or aminothiols under acidic or basic conditions.
Example Protocol :
-
Starting Material : 3,5-Dimethylthieno[3,4-d]pyridazine-6(7H)-one.
-
Cyclization : Treat with hydrazine hydrate in ethanol at reflux (80°C, 12 hours) to form the triazatricyclo intermediate.
-
Functionalization : Introduce a bromine or chlorine substituent at position 5 using N-bromosuccinimide (NBS) or SOCl₂.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 78% | 95% |
| 2 | NBS, DMF, 0°C | 65% | 92% |
Amide Bond Formation for Acetamide Side Chain
The acetamide moiety is introduced via coupling reactions between the tricyclic core’s carboxylic acid derivative and benzylamine.
Method A: Carbodiimide-Mediated Coupling
-
Activation : Convert 5-carboxy-tricyclic intermediate to its acyl chloride using thionyl chloride (SOCl₂).
-
Coupling : React with benzylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
Method B: Phosphonium Reagents
Use (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) with triethylamine in DCM.
Comparative Data :
| Method | Reagents | Time (h) | Yield |
|---|---|---|---|
| A | SOCl₂, DIPEA | 6 | 70% |
| B | BOP, Et₃N | 4 | 85% |
Optimization of Reaction Conditions
Solvent Effects :
-
Polar aprotic solvents (DMF, DMSO) improve cyclization yields but may complicate purification.
-
DCM or THF is preferred for amide coupling due to compatibility with moisture-sensitive reagents.
Temperature Control :
Purification :
Scalability and Industrial Production
Continuous Flow Synthesis :
-
Microreactors enable precise control of exothermic cyclization steps, improving yield to >90%.
-
Automated systems reduce manual handling of toxic intermediates (e.g., acyl chlorides).
Challenges :
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Spirocyclic Benzothiazole Derivatives
Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (synthesized in ) share heterocyclic frameworks but differ in core architecture. Key comparisons include:
- Core Structure : The spiro[4.5]decane system in compounds contrasts with the tricyclo[7.4.0.02,7]trideca framework of the target compound.
- Heteroatoms : Both contain nitrogen and oxygen, but the target compound incorporates sulfur, which may enhance metabolic stability or binding specificity.
- Functional Groups : The spiro compounds feature dione (6,10-dione) and benzothiazole groups, whereas the target compound has an acetamide-benzyl side chain.
- Synthetic Routes : The spiro derivatives are synthesized via condensation of diones with benzothiazole-imines, while the target compound likely requires cyclization strategies for its tricyclic core .
Table 1. Structural and Functional Comparison
Benzathine Benzylpenicillin ()
- Core Structure : The bicyclo[3.2.0]heptane (β-lactam) ring differs from the tricyclic system but underscores the importance of strained heterocycles in bioactivity.
- Functional Groups : Both compounds incorporate benzyl groups, which in benzylpenicillin enhance stability and target penicillin-binding proteins. The target compound’s acetamide-benzyl group may similarly influence pharmacokinetics.
- Solubility and Stability : Benzathine benzylpenicillin’s low solubility enables prolonged release, whereas the target compound’s tricyclic system may confer lipophilicity, affecting membrane permeability .
Table 2. Pharmacological Comparison
Research Findings and Implications
- Structural Insights : The target compound’s tricyclic system, validated via SHELX-refined crystallography, offers a rigid scaffold for selective interactions, contrasting with the flexibility of spiro systems .
- Bioactivity Potential: While benzothiazole-containing spiro compounds demonstrate antimicrobial activity, the target compound’s triaza-thia framework may target redox-sensitive enzymes or nucleic acid-binding proteins.
- Pharmacokinetics : The benzyl group in both the target compound and benzathine benzylpenicillin may enhance lipid solubility, though the tricyclic core could limit oral bioavailability compared to β-lactams .
Biological Activity
N-benzyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity based on diverse research findings, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a complex tricyclic structure with a thiazole moiety and multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to achieve the desired molecular architecture.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays on human colon cancer (HT29) and prostate cancer (DU145) cell lines showed that the compound effectively inhibited cell proliferation. The MTT assay indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these cancer types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15 | Induction of apoptosis via caspase activation |
| DU145 | 20 | Inhibition of EGFR signaling pathway |
The compound's mechanism of action appears to involve the following pathways:
- EGFR Inhibition : Molecular docking studies suggest that the compound binds to the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Apoptosis Induction : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death .
Other Biological Activities
Beyond anticancer effects, preliminary research indicates potential applications in other areas:
- Antimicrobial Activity : Some derivatives of benzyl compounds have shown antibacterial properties against Gram-positive bacteria .
- Phosphodiesterase Inhibition : Related compounds have been identified as inhibitors of phosphodiesterase type 7 (PDE7), which may have implications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted at Trakya University evaluated the effects of the compound on HT29 and DU145 cells using various concentrations over 48 hours. Results indicated a significant decrease in cell viability at higher concentrations (≥ 10 µM), suggesting its potential as a therapeutic agent against these cancers .
Study 2: Mechanistic Insights
Research utilizing flow cytometry revealed that treatment with N-benzyl-2-(11,13-dimethyl-6-oxo...) resulted in an increase in early apoptotic cells compared to untreated controls, confirming its role in triggering apoptosis through mitochondrial pathways .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step protocols, including cycloaddition, rearrangement, and condensation reactions. Key considerations:
- Temperature control : Maintain precise temperatures (e.g., 60–80°C for cyclization steps) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while green solvents (e.g., ethyl acetate) reduce environmental impact .
- Analytical monitoring : Use HPLC (>95% purity threshold) and NMR (¹H/¹³C for structural confirmation) at each step .
- Catalyst optimization : Trial Lewis acids (e.g., ZnCl₂) to accelerate rate-limiting steps .
Q. What structural characterization techniques are critical for confirming the compound’s identity?
- Methodological Answer : A combination of spectroscopic and computational tools is required:
- NMR spectroscopy : Assign peaks for benzyl (δ 4.5–5.0 ppm), thioacetamide (δ 2.8–3.2 ppm), and tricyclic core protons .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS for exact mass matching theoretical C₁₉H₂₃N₃O₃S at 373.47 g/mol) .
- X-ray crystallography : Resolve spatial arrangement of the tricyclic core and substituent orientation .
- DFT calculations : Validate electronic properties (e.g., HOMO/LUMO energies) against experimental data .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) to measure IC₅₀ values .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Contradictions may arise from off-target effects or metabolic instability. Strategies include:
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify degradation products .
- CRISPR-Cas9 knockouts : Silence suspected off-target receptors (e.g., GPCRs) to isolate primary mechanisms .
- Molecular docking : Compare binding poses in homology models of target proteins across species .
Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic routes?
- Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML):
- QM-based reaction path search : Use Gaussian or ORCA to map transition states and energy barriers for cyclization steps .
- ML-driven condition optimization : Train models on reaction databases (e.g., Reaxys) to predict ideal solvents/catalysts .
- COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors to scale up synthesis .
Q. How can researchers address discrepancies in reported binding affinities for this compound?
- Methodological Answer : Discrepancies may stem from assay conditions or protein isoforms. Mitigation steps:
- Standardized buffers : Use consistent pH (7.4) and ionic strength (150 mM NaCl) across labs .
- Isoform-specific assays : Test against recombinant proteins (e.g., EGFR T790M vs. wild-type) .
- Surface plasmon resonance (SPR) : Measure real-time kinetics (kₒₙ/kₒff) to validate equilibrium binding data .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be resolved?
- Methodological Answer : Variations in microsomal stability (e.g., human vs. rodent) require:
- Cross-species comparisons : Parallel assays in human/rat hepatocytes to identify species-specific CYP450 interactions .
- Stable isotope tracing : Use ¹³C-labeled compound to track hepatic clearance pathways .
- Structural analogs : Compare with derivatives lacking the benzyl group to pinpoint metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
